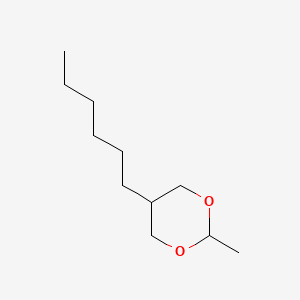

cis-5-Hexyl-2-methyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

22645-33-6 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-hexyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

MKNCTCDWCSUWIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1COC(OC1)C |

Origin of Product |

United States |

The Foundational Role of 1,3 Dioxane Frameworks in Organic Chemistry

The 1,3-dioxane (B1201747) ring system, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, serves as a cornerstone in various areas of organic chemistry. researchgate.net A primary application of this framework is in the protection of carbonyl groups and 1,3-diols. researchgate.netwikipedia.org The formation of a 1,3-dioxane is a robust method to shield these functional groups from a wide range of reaction conditions, particularly those that are basic, oxidative, or reductive in nature. researchgate.net This protective strategy is crucial in multi-step syntheses of complex molecules, allowing chemists to selectively manipulate other parts of a molecule without affecting the protected carbonyl or diol. The stability of the 1,3-dioxane acetal (B89532) under many conditions, coupled with its predictable cleavage under acidic conditions, makes it an invaluable tool for synthetic chemists. researchgate.net

Beyond their role as protecting groups, 1,3-dioxane skeletons are integral components of numerous naturally occurring compounds, some of which exhibit significant biological activity. researchgate.net Their presence in natural products underscores their importance in the architecture of complex molecular structures. Furthermore, derivatives of 1,3-dioxanes are being explored for their potential pharmacological properties, including as modulators to overcome multidrug resistance in cancer therapy and as novel bacterial topoisomerase inhibitors. nih.govnih.gov

The Critical Lens of Stereochemistry: Why the Cis Diastereomer Matters

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in determining the physical and chemical properties of 1,3-dioxane (B1201747) derivatives. Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. researchgate.net However, the presence of the two oxygen atoms introduces key differences, such as shorter C-O bond lengths compared to C-C bonds, which influences the ring's geometry and the interactions between its substituents. researchgate.net

In the case of substituted 1,3-dioxanes, the orientation of the substituent groups as either axial or equatorial is of paramount importance. For 2,5-disubstituted 1,3-dioxanes, two diastereomers are possible: cis and trans. A diastereomer is a type of stereoisomer; they are non-superimposable, non-mirror images of each other. researchgate.net The cis configuration denotes that the substituents are on the same side of the ring, while the trans configuration places them on opposite sides.

For cis-5-Hexyl-2-methyl-1,3-dioxane, the relative orientation of the hexyl group at the C5 position and the methyl group at the C2 position is crucial. In the most stable chair conformation, substituents generally prefer an equatorial position to minimize steric hindrance from 1,3-diaxial interactions. researchgate.net Theoretical and experimental studies on various 5-alkyl-1,3-dioxanes have consistently shown that the equatorial conformer is energetically favored. researchgate.netresearchgate.net For a cis-2,5-disubstituted-1,3-dioxane, the most stable conformation will have the larger substituent in the equatorial position. In the case of cis-5-tert-butyl-2-methyl-1,3-dioxane, for instance, the conformation with the equatorial tert-butyl group and the axial methyl group is preferred. youtube.com Given the steric bulk of a hexyl group, it is highly likely to preferentially occupy the equatorial position in the chair conformation of the ring.

Charting the Course: Current Research on Cis 5 Hexyl 2 Methyl 1,3 Dioxane

Stereoselective Synthesis Routes for cis-1,3-Dioxane Isomers

The controlled synthesis of 1,3-dioxane isomers, particularly the cis configuration, relies on a selection of powerful cyclization reactions. The conformation of the 1,3-dioxane ring, much like cyclohexane (B81311), preferentially adopts a chair-like conformation. thieme-connect.de This conformational preference is a key factor in the stereochemical outcome of its formation.

Acetalization and Ketalization Reactions Involving Diols and Aldehydes

The most fundamental approach to forming the 1,3-dioxane core is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. psu.edunih.gov For the synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane, this would involve the reaction of 2-hexyl-1,3-propanediol with acetaldehyde (B116499) or its equivalent.

The stereochemical outcome of this reaction is largely thermodynamically controlled. The substituents on the resulting 1,3-dioxane ring will preferentially occupy equatorial positions to minimize steric strain. In the case of cis-5-Hexyl-2-methyl-1,3-dioxane, both the hexyl group at C5 and the methyl group at C2 are on the same side of the ring. To achieve the cis configuration, where both substituents are equatorial, the reaction conditions can be optimized.

A variety of acid catalysts can be employed, ranging from Brønsted acids like hydrochloric acid and p-toluenesulfonic acid to Lewis acids such as zinc chloride and cerium(III) trifluoromethanesulfonate. thieme-connect.denih.gov The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal (B89532). thieme-connect.de This is often achieved by azeotropic distillation or the use of dehydrating agents. thieme-connect.de

| Catalyst Type | Examples | Conditions |

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Typically in a solvent like toluene (B28343) with azeotropic water removal. thieme-connect.de |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Indium(III) trifluoromethanesulfonate | Often used under mild, neutral conditions. |

| Other | Iodine, N-bromosuccinimide (NBS) | Can be used for chemoselective acetalization under neutral conditions. organic-chemistry.org |

Table 1: Catalysts for Acetalization Reactions

Prins Reaction Applications for 1,3-Dioxane Formation

The Prins reaction provides a powerful alternative for the construction of the 1,3-dioxane ring system. wikipedia.orgjk-sci.com This reaction involves the electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene. wikipedia.org Under specific conditions, particularly in the absence of water and with an excess of the aldehyde, the reaction proceeds to form a 1,3-dioxane. wikipedia.orgjk-sci.com

For the synthesis of a 5-substituted 1,3-dioxane, a homoallylic alcohol can be reacted with an aldehyde. The stereoselectivity of the Prins cyclization is often influenced by the stereochemistry of the starting homoallylic alcohol and the reaction conditions. The use of chiral catalysts has enabled the development of asymmetric Prins reactions, offering a route to enantioenriched 1,3-dioxanes. nih.govacs.org Recent advancements have utilized confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts to achieve highly enantioselective intermolecular Prins reactions between styrenes and paraformaldehyde. nih.govacs.org

| Reactants | Catalyst/Conditions | Product |

| Alkene and excess aldehyde | Protic acid (e.g., H₂SO₄) or Lewis acid, anhydrous conditions | 1,3-Dioxane wikipedia.orgjk-sci.com |

| Styrenes and paraformaldehyde | Chiral imino-imidodiphosphate (iIDP) Brønsted acid | Enantioenriched 1,3-dioxanes nih.govacs.org |

Table 2: Prins Reaction Variants for 1,3-Dioxane Synthesis

Mechanistic Insights into Stereocontrol in Cyclization Strategies

The stereochemical outcome of 1,3-dioxane formation is governed by the mechanism of the cyclization reaction. In acid-catalyzed acetalization, the reaction proceeds through a hemiacetal intermediate. The subsequent intramolecular cyclization and dehydration steps are subject to thermodynamic control, favoring the formation of the most stable stereoisomer. For 5-substituted 1,3-dioxanes, the cis isomer with an equatorial substituent is generally the more stable product.

In the Prins reaction, the mechanism involves the formation of a β-hydroxy carbocation intermediate after the initial addition of the protonated aldehyde to the alkene. jk-sci.com The subsequent steps, which can include nucleophilic attack by a second aldehyde molecule, determine the final stereochemistry. The conformation of the transition state during the cyclization step is crucial for determining the cis or trans relationship of the substituents. Computational studies and isotope labeling experiments have suggested a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin in certain catalytic systems. nih.govacs.org The chair-like transition state that minimizes steric interactions will be favored, leading to the preferential formation of one stereoisomer.

Derivatization Strategies of the Hexyl and Methyl Substituents on the Dioxane Ring

Once the cis-5-Hexyl-2-methyl-1,3-dioxane core has been synthesized, the hexyl and methyl groups can be further modified to create a diverse range of derivatives.

Synthetic Modifications of the 5-Hexyl Moiety

The hexyl group at the 5-position of the dioxane ring is an alkyl chain and as such, its reactivity is primarily limited to free-radical halogenation at the various carbon atoms. However, more strategic modifications can be introduced by starting with a functionalized analogue of 2-hexyl-1,3-propanediol in the initial synthesis. For instance, a terminal alkene or alkyne could be incorporated into the hexyl chain, which would then allow for a wide array of subsequent transformations such as:

Oxidation: Cleavage of a double bond to form aldehydes or carboxylic acids.

Reduction: Hydrogenation of a double or triple bond.

Addition Reactions: Halogenation, hydrohalogenation, or hydration across a double or triple bond.

Alternatively, if the starting material for the synthesis of the dioxane was 5-hexylresorcinol, the aromatic ring would provide a site for electrophilic aromatic substitution reactions. chemicalbook.com

Functionalization Approaches at the 2-Methyl Position

The methyl group at the 2-position is adjacent to two oxygen atoms, which influences its reactivity. Deprotonation of the C2-proton is generally difficult. However, if a different aldehyde or ketone is used in the initial acetalization, a variety of substituents can be introduced at the 2-position.

A more versatile approach involves starting with a functional group at the 2-position that is amenable to further transformation. For example, using a protected hydroxyacetaldehyde in the initial synthesis would result in a hydroxymethyl group at the 2-position. This hydroxyl group could then be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions.

Another strategy involves the synthesis of a 2-alkenyl-1,3-dioxane, which could then undergo various addition and oxidation reactions.

Optimization of Reaction Conditions for Enhanced cis-Diastereoselectivity and Yield

The synthesis of 2,5-disubstituted 1,3-dioxanes, such as cis-5-Hexyl-2-methyl-1,3-dioxane, from the corresponding 1,3-diol (2-hexyl-1,3-propanediol) and an aldehyde (acetaldehyde) is an acid-catalyzed acetalization reaction. A primary challenge in this synthesis is controlling the stereochemistry to favor the desired cis isomer over the typically more thermodynamically stable trans isomer. In the chair conformation of the 1,3-dioxane ring, the bulky hexyl group at the C5 position strongly prefers an equatorial orientation to minimize steric hindrance. Consequently, the methyl group at the C2 position must occupy an axial position to achieve a cis relationship. However, substituents at the C2 position also generally favor an equatorial placement to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.com This inherent thermodynamic preference for the trans (diequatorial) isomer necessitates a carefully optimized, kinetically controlled process to achieve high yields of the cis product. masterorganicchemistry.comlibretexts.org Optimization strategies focus on the catalytic system, solvent effects, and purification methods.

Evaluation of Catalytic Systems in 1,3-Dioxane Synthesis

The choice of acid catalyst is paramount in controlling the rate and selectivity of 1,3-dioxane formation. Both Brønsted and Lewis acids are employed, with their effectiveness being influenced by their strength, steric bulk, and ability to coordinate with the reactants and intermediates. researchgate.net

Brønsted Acids: Conventional Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are common catalysts for acetalization due to their efficacy and low cost. researchgate.net They operate by protonating the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the diol. The reaction is an equilibrium, and the catalytic conditions can influence the final diastereomeric ratio. Under thermodynamically controlled conditions (higher temperatures, longer reaction times), these catalysts tend to favor the most stable trans isomer. To enhance cis selectivity, kinetic control is necessary, which may involve using milder catalysts or lower temperatures to favor the faster-formed product, potentially the cis isomer, before equilibration can occur.

Lewis Acids: Lewis acids offer an alternative catalytic approach. Compounds like zirconium tetrachloride (ZrCl₄) and ytterbium triflate (Yb(OTf)₃) can effectively catalyze acetal formation, sometimes under milder conditions than strong Brønsted acids. masterorganicchemistry.com Certain Lewis acids can form chelated intermediates with the 1,3-diol, which can influence the trajectory of the aldehyde's approach and thus alter the diastereoselectivity of the cyclization.

Interestingly, the catalytic environment can be modified to strongly favor one diastereomer. For instance, research on the synthesis of trans-2,5-disubstituted 1,3-dioxanes found that conducting the acetalization in saturated aqueous solutions of specific inorganic salts that act as Lewis acids (e.g., CaCl₂, LiCl, ZnCl₂) can lead to very high trans selectivity (>96:4). researchgate.net While this specific method favors the trans isomer, it underscores the principle that the catalyst system can be engineered to overcome small energetic differences between diastereomeric transition states. Achieving high cis selectivity would require identifying a catalytic system that preferentially stabilizes the transition state leading to the cis product.

| Catalyst System | Reactants | Typical Solvent | Key Findings / Impact on Selectivity | Reference(s) |

| p-Toluenesulfonic Acid (p-TsOH) | Aldehydes/Ketones, 1,3-Diols | Toluene | Standard catalyst; generally leads to thermodynamic product mixture. The equilibrium favors the trans isomer for 2,5-dialkyl-1,3-dioxanes. | researchgate.net |

| Iodine (I₂) | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Aprotic (e.g., Dichloromethane) | Acts as a mild Lewis acid, effective under neutral, aprotic conditions. | |

| Ytterbium(III) Triflate (Yb(OTf)₃) | Homoallylic Alcohols | Neat | Catalyzes oxymercuration for 1,3-dioxane synthesis, showing the utility of lanthanide Lewis acids. | masterorganicchemistry.com |

| N-triflylphosphoramide (NTPA) | Aldehydes, α-Hydroxy acids | Dichloromethane | A highly efficient organocatalyst for forming related 1,3-dioxolane-4-ones, highlighting the potential of strong Brønsted acid organocatalysts. | |

| Lewis Acids (e.g., TiCl₄, ZrCl₄) in Saturated Aqueous Solution | Aldehydes, 2-substituted 1,3-propanediols | Saturated aq. Salt Solution | Strongly directs the reaction to the trans diastereomer (trans/cis >96:4), demonstrating powerful catalyst-medium control over stereochemistry. | researchgate.net |

Investigation of Solvent Effects on Reaction Outcomes and Selectivity

Water Removal and Solvent Choice: Non-polar, water-immiscible solvents such as toluene or benzene (B151609) are frequently used in conjunction with a Dean-Stark apparatus. researchgate.net This setup allows for the azeotropic removal of water as it is formed. The choice of a non-polar solvent can also favor the kinetic product, as polar solvents may stabilize charged intermediates and facilitate the reversible pathways that lead to the thermodynamic product mixture. nih.gov

Solvent Polarity and Diastereoselectivity: The polarity of the solvent can influence the conformational equilibrium of the reactants and transition states, which in turn can affect the diastereomeric ratio of the product. Studies on other chemical systems have shown that less polar solvents can sometimes enhance the formation of a specific isomer. nih.gov For the synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane, a systematic screening of solvents with varying polarities would be essential. For example, a study on a [3+2] cycloaddition reaction found that toluene provided significantly better yield and diastereoselectivity compared to chloroform, dioxane, hexane, or acetonitrile. nih.gov This highlights that the solvent is not merely an inert medium but an active participant in determining the reaction's stereochemical outcome.

Furthermore, innovative approaches such as in-situ solvent extraction have been developed. In the synthesis of 2-methyl-1,3-dioxane, using aromatic hydrocarbons like o-xylene (B151617) as both the reaction medium and an extractant successfully removed the product from the aqueous reactive phase, achieving up to 75% recovery and shifting the equilibrium to favor product formation. This technique could be adapted to enhance the yield of the target compound.

| Solvent | Method of Water Removal | Impact on Reaction Outcome and Selectivity | Reference(s) |

| Toluene | Azeotropic distillation (Dean-Stark) | Standard choice for driving equilibrium towards products. Non-polar nature may favor kinetic control. Provided optimal yield and diastereoselectivity in related cycloadditions. | researchgate.netnih.gov |

| Dichloromethane (DCM) | Use of a dehydrating agent (e.g., molecular sieves) | A common polar aprotic solvent. Allows for reactions at lower temperatures. | |

| Hexane | Azeotropic distillation / Dehydrating agent | A non-polar solvent. Its low boiling point may be suitable for reactions under mild kinetic control. | nih.gov |

| Dioxane | Miscible, requires chemical dehydration | A polar aprotic solvent. Its ability to hydrogen bond could influence transition state stabilization. | nih.gov |

| o-Xylene | In-situ extraction from aqueous phase | Can serve as both solvent and extractant, continuously removing the product to drive the reaction forward and improve yield. |

Methodologies for Ensuring High Purity and Isomeric Ratios

Following the synthesis, the isolation of the desired cis-5-Hexyl-2-methyl-1,3-dioxane in high purity and with a high isomeric ratio is a critical step. Since the cis and trans isomers are diastereomers, they possess different physical properties, which can be exploited for their separation.

Physical Separation Techniques:

Fractional Distillation: Diastereomers have different boiling points, although the difference may be slight. Fractional distillation under reduced pressure can be an effective method for separation, particularly on a larger scale.

Chromatography: Column chromatography is a powerful and widely used technique for separating diastereomers. Due to their different polarities and shapes, the cis and trans isomers will interact differently with the stationary phase (e.g., silica (B1680970) gel or alumina), leading to different elution times. Careful selection of the mobile phase (eluent) is crucial for achieving good separation.

Fractional Crystallization: If the target diastereomer is a solid, fractional crystallization can be employed. This method relies on the differing solubilities of the diastereomers in a particular solvent system.

Chemical Separation Techniques: A more advanced method involves the selective complexation of one diastereomer. It has been shown that Lewis acids like titanium tetrachloride (TiCl₄) can coordinate selectively with one diastereomer in a mixture. google.comgoogle.com By adding a sub-stoichiometric amount of the Lewis acid, a solid complex of one isomer can be formed and separated by filtration, leaving the other isomer enriched in the solution. google.com

Purity and Isomeric Ratio Analysis: The purity and the diastereomeric ratio (cis:trans) of the final product must be rigorously determined. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. researchgate.netresearchgate.net The cis and trans isomers will have distinct signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei in the axial versus equatorial positions. Specific coupling constants and Nuclear Overhauser Effect (NOE) experiments can definitively establish the relative stereochemistry of the substituents on the 1,3-dioxane ring. researchgate.netmdpi.com

Elucidation of cis/trans Isomerism and Configurational Stability in 1,3-Dioxanes

The substitution pattern in 1,3-dioxanes allows for the existence of diastereomers, which are classified as cis or trans. This isomerism is determined by the relative orientation of substituents on the ring. In the case of a 2,5-disubstituted 1,3-dioxane like cis-5-Hexyl-2-methyl-1,3-dioxane, the cis configuration denotes that the substituents at the C2 and C5 positions are on the same side of the ring's approximate plane. Conversely, in the trans isomer, they would be on opposite sides.

The synthesis of 1,3-dioxanes, often achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone, is typically a reversible process. researchgate.net This reversibility allows for the establishment of a thermodynamic equilibrium between the possible cis and trans isomers. researchgate.net The ratio of these isomers at equilibrium is a direct reflection of their relative thermodynamic stability. The more stable isomer will be the major product.

The stability of these configurations is not absolute and can be influenced by the nature of the substituents and their interactions within the molecule. For many substituted 1,3-dioxanes, one isomer is significantly more stable than the other, leading to a high degree of configurational stability once the thermodynamic equilibrium is reached. The separation and characterization of these isomers are commonly performed using techniques like gas chromatography-mass spectrometry (GC-MS) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Chair Conformation and Ring Inversion Dynamics of Substituted 1,3-Dioxanes

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.depsu.edu However, the presence of two oxygen atoms in the ring introduces key differences. The C-O bond length is shorter than a C-C bond, which can alter the ring's geometry and increase the energy of certain conformations. thieme-connect.de

The chair conformation is not static; it undergoes a dynamic process called ring inversion or ring-flipping. During this process, one chair conformation converts into an alternative chair conformation (an invertomer). In a substituted 1,3-dioxane, this inversion results in the interchange of axial and equatorial positions for the substituents.

Analysis of Equatorial and Axial Preferences of Substituents

In the chair conformation of a substituted 1,3-dioxane, each substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). youtube.com The energetic preference for a substituent to occupy the equatorial position is a central concept in conformational analysis. This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. youtube.comchemistrysteps.com An axial substituent experiences repulsive steric interactions with the other axial atoms or groups on the same side of the ring. youtube.com

For cis-5-Hexyl-2-methyl-1,3-dioxane, both the hexyl group at C5 and the methyl group at C2 will have a strong preference for the equatorial position to minimize these destabilizing interactions. The equatorial orientation allows bulky groups to point away from the crowded ring interior. chemistrysteps.com The presence of two shorter C-O bonds in the 1,3-dioxane ring leads to more pronounced 1,3-diaxial interactions for substituents at C2 compared to those in cyclohexane, making the equatorial preference for a C2-substituent particularly strong. thieme-connect.de While alkyl substituents at the C5 position also favor an equatorial placement, this preference is generally smaller than in the equivalent cyclohexane system. chegg.com

Mapping of Potential Energy Surfaces (PES) for Conformational Isomerizations

The process of ring inversion from one chair form to another is not a simple, one-step transition. It proceeds through several higher-energy intermediate conformations. The complete energy landscape of this process can be mapped as a potential energy surface (PES). Quantum-chemical studies on 5-alkyl-1,3-dioxanes have revealed that the conformational isomerization between the equatorial and axial chair forms involves pathways that pass through local minima corresponding to twist-boat conformations (e.g., 1,4-twist and 2,5-twist). researchgate.netresearchgate.net The transition states connecting these conformations are typically half-chair or sofa forms, which represent energy maxima on the isomerization pathway. researchgate.net For a molecule like cis-5-Hexyl-2-methyl-1,3-dioxane, the global minimum on the PES would correspond to the di-equatorial chair conformer.

Estimation of Conformational Energies (ΔG°) and Barriers to Interconversion

The relative stability of different conformers is quantified by the difference in their Gibbs free energy (ΔG°). A positive ΔG° value indicates that the axial conformation is less stable than the equatorial one. researchgate.net These energy differences, often referred to as A-values in the context of monosubstituted rings, can be determined experimentally through NMR spectroscopy or calculated using computational methods. researchgate.netresearchgate.net For instance, the equilibrium constant (K) between two conformers is directly related to ΔG° by the equation ΔG° = -RTlnK. researchgate.net

The energy required to convert from one chair conformation to another is known as the energy barrier to interconversion. Quantum-chemical calculations have estimated these potential barriers for various 5-alkyl-1,3-dioxanes. researchgate.netepa.gov These barriers are influenced by the size and nature of the substituents on the ring.

Below is a table showing representative calculated energy parameters for the inversion of some 5-alkyl-1,3-dioxanes, which provides insight into the energetics of the conformational changes.

| Compound (R group) | Conformer | Relative Energy (kcal/mol) | Transition State | Energy Barrier (kcal/mol) |

| 5-Ethyl-1,3-dioxane | C(eq) | 0.00 | TS-1 (C(eq) ↔ 2,5-T) | 8.2 |

| C(ax) | 0.82 | TS-2 (C(ax) ↔ 1,4-T) | 6.8 | |

| 2,5-T | 5.3 | |||

| 1,4-T | 6.4 | |||

| 5-tert-Butyl-1,3-dioxane | C(eq) | 0.00 | TS-1 (C(eq) ↔ 2,5-T) | 8.3 |

| C(ax) | 1.40 | TS-2 (C(ax) ↔ 1,4-T) | 6.4 | |

| 2,5-T | 5.5 | |||

| 1,4-T | 7.0 |

Data adapted from computational studies on 5-alkyl-1,3-dioxanes. C(eq) and C(ax) refer to equatorial and axial chair conformations, respectively. T refers to twist conformations. TS refers to transition states. The hexyl group in cis-5-Hexyl-2-methyl-1,3-dioxane would be expected to follow similar energetic principles.

Stereoelectronic Effects and Intra-Annular Interactions within the Dioxane Ring

Beyond purely steric considerations, the conformation and stability of the 1,3-dioxane ring are significantly influenced by stereoelectronic effects. These effects arise from the interaction of electron orbitals and can lead to conformational preferences that cannot be explained by steric hindrance alone.

Hyperconjugative and Anomeric Interactions

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (or a lone pair) into an adjacent empty anti-bonding orbital. In the 1,3-dioxane ring, several types of hyperconjugative interactions are at play. acs.orgnih.gov

A key stereoelectronic phenomenon in 1,3-dioxanes is the anomeric effect . This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2, adjacent to both oxygen atoms) to occupy the axial position, despite the steric disadvantage. However, for a C2-alkyl substituent like the methyl group in cis-5-Hexyl-2-methyl-1,3-dioxane, the anomeric effect is less pronounced and typically overridden by steric factors, leading to a strong equatorial preference. The underlying interactions involve the delocalization of an oxygen lone pair (n) into the anti-bonding orbital of the C2-substituent bond (σ*).

Syn-Axial Interactions and Steric Hindrance Effects

The cis configuration of 5-Hexyl-2-methyl-1,3-dioxane necessitates that in a chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. This leads to a conformational equilibrium between two distinct chair forms.

Conformer A: Features an axial methyl group at the C2 position and an equatorial hexyl group at the C5 position.

Conformer B: Features an equatorial methyl group at the C2 position and an axial hexyl group at the C5 position.

The relative stability of these two conformers is determined by the magnitude of the destabilizing steric interactions present in each. The most significant of these are the 1,3-diaxial interactions, a form of steric strain between an axial substituent and other axial atoms on the same side of the ring.

In Conformer A , the axial methyl group at C2 experiences steric hindrance from the axial hydrogen atoms at C4 and C6. youtube.comlibretexts.org This type of 1,3-diaxial interaction is well-documented and significantly destabilizes the conformation. libretexts.org The gauche interactions between the axial methyl group and the ring carbons C4 and C6 are analogous to the destabilizing gauche interaction in butane. libretexts.org

In Conformer B , the hexyl group occupies the axial position at C5. A critical difference from cyclohexane systems is the presence of oxygen atoms at positions 1 and 3. masterorganicchemistry.com These oxygen atoms lack axial substituents, meaning the severe 1,3-diaxial repulsion that an axial group at C5 would experience with axial protons (as seen in cyclohexanes) is absent. mit.edu The primary steric interactions for the C5-axial hexyl group are with the axial lone pairs of the ring oxygen atoms and the axial hydrogen at C-H bond at the anomeric C2 carbon. While not negligible, these interactions are generally considered less destabilizing than the C2-axial methyl interactions with C4/C6 axial hydrogens.

Comparative Conformational Studies with Analogous 1,3-Dioxane Systems

The conformational behavior of cis-5-Hexyl-2-methyl-1,3-dioxane can be better understood by comparing it with structurally related 1,3-dioxane systems. These comparisons highlight the specific structural features that govern conformational preferences.

A seminal example is cis-5-tert-butyl-2-methyl-1,3-dioxane . mit.edu In this molecule, the equilibrium strongly favors the conformation with the bulky tert-butyl group in the axial position and the methyl group in the equatorial position. youtube.commit.edu This counterintuitive result, when compared to substituted cyclohexanes where a tert-butyl group is a strong equatorial-directing group, is explained by the avoidance of the more sterically demanding 1,3-diaxial interactions between an axial C2-methyl group and the C4/C6 axial hydrogens. mit.edu The hexyl group, while large, is conformationally more flexible and less sterically demanding than a tert-butyl group. Nonetheless, the same principle applies, and a preference for the C5-axial/C2-equatorial conformer is expected for the hexyl analog.

Similarly, studies on cis-2,5-dimethyl-1,3-dioxane show that the conformer with an axial 5-methyl group and an equatorial 2-methyl group is the more stable form. researchgate.net This further reinforces the principle that avoiding axial substituents at the C2 position is a dominant factor in determining the conformational equilibrium in these systems.

Quantum-chemical studies on various 5-alkyl-1,3-dioxanes (with no substituent at C2) have determined the conformational energies for different alkyl groups. researchgate.net These studies show that the energy penalty for placing an alkyl group in the axial position at C5 is less severe than in the corresponding cyclohexanes. This is attributed to the shorter C-O bond length compared to C-C bonds and the absence of syn-axial protons at the 1 and 3 positions. thieme-connect.de

The starkest contrast is with methylcyclohexane . In this system, the conformer with the equatorial methyl group is more stable than the axial conformer by approximately 1.74 kcal/mol. libretexts.orgmasterorganicchemistry.com This large energy difference is due to two significant 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5. masterorganicchemistry.com This highlights the profound effect of replacing the C1 and C3 methylene (B1212753) groups with oxygen atoms in the 1,3-dioxane ring, which fundamentally alters the nature and magnitude of syn-axial steric interactions.

Table 1: Comparison of Conformational Preferences

| Compound | More Stable Conformer | Key Stabilizing Factor |

|---|---|---|

| cis-5-Hexyl-2-methyl-1,3-dioxane | 5-hexyl (axial), 2-methyl (equatorial) | Avoidance of C2-axial methyl interactions with C4/C6 axial hydrogens. youtube.commit.edu |

| cis-5-tert-butyl-2-methyl-1,3-dioxane | 5-tert-butyl (axial), 2-methyl (equatorial) | Avoidance of C2-axial methyl interactions. youtube.commit.edu |

| cis-2,5-dimethyl-1,3-dioxane | 5-methyl (axial), 2-methyl (equatorial) | Avoidance of C2-axial methyl interactions. researchgate.net |

| Methylcyclohexane | Methyl (equatorial) | Avoidance of 1,3-diaxial interactions between methyl and C3/C5 axial hydrogens. libretexts.orgmasterorganicchemistry.com |

Advanced Spectroscopic and Structural Characterization Methodologies for Cis 5 Hexyl 2 Methyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed analysis of cis-5-Hexyl-2-methyl-1,3-dioxane, offering profound insights into its stereochemistry and conformational preferences.

High-resolution proton (¹H) NMR spectroscopy is particularly powerful for determining the stereochemistry of substituted 1,3-dioxanes through the analysis of vicinal coupling constants (³J). The magnitude of these constants is directly related to the dihedral angle between coupled protons, as described by the Karplus relationship. miamioh.edu In a chair conformation, which is generally preferred for 1,3-dioxane (B1201747) rings, the coupling between axial-axial, axial-equatorial, and equatorial-equatorial protons will have distinct values.

For cis-5-Hexyl-2-methyl-1,3-dioxane, the cis configuration implies that the hexyl group at C5 and the methyl group at C2 are on the same side of the dioxane ring. In the most stable chair conformation, large substituents typically occupy equatorial positions to minimize steric strain. Therefore, both the hexyl and methyl groups are expected to be in equatorial orientations.

The analysis of vicinal coupling constants of the ring protons allows for the confirmation of this conformation. For instance, the coupling constant between an axial proton at C4 (or C6) and the axial proton at C5 (³Jaa) is expected to be large (typically 10-13 Hz), while the coupling constants between axial and equatorial protons (³Jae) and equatorial and equatorial protons (³Jee) are smaller (typically 2-5 Hz). iastate.edu The specific values of these coupling constants provide definitive evidence for the cis stereochemistry and the preferred chair conformation with equatorial substituents. epa.govresearchgate.net Studies on various 5-substituted 1,3-dioxanes have consistently utilized vicinal coupling constants to establish conformational equilibria. epa.govresearchgate.net

Table 1: Representative ¹H NMR Vicinal Coupling Constants for Substituted 1,3-Dioxanes

| Interaction Type | Typical Coupling Constant (Hz) |

| Axial-Axial (³Jaa) | 10 - 13 |

| Axial-Equatorial (³Jae) | 2 - 5 |

| Equatorial-Equatorial (³Jee) | 1 - 3 |

Note: These are typical ranges and can vary based on the specific substitution pattern and solvent.

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of cis-5-Hexyl-2-methyl-1,3-dioxane. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon environments. libretexts.org

The chemical shifts of the carbon atoms in the 1,3-dioxane ring are particularly informative for conformational analysis. The position of a substituent influences the chemical shifts of the ring carbons. For the cis isomer with both substituents in equatorial positions, the chemical shifts of the ring carbons will differ from those of the trans isomer, where one substituent would be axial. In general, an axial substituent at C5 will cause a shielding (upfield shift) of the C4 and C6 carbons compared to an equatorial substituent.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for cis-5-Hexyl-2-methyl-1,3-dioxane

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (acetal) | 95 - 105 |

| C4, C6 | 65 - 75 |

| C5 | 30 - 40 |

| C2-Methyl | 20 - 25 |

| Hexyl Chain | 14 - 35 |

Note: These are approximate ranges and can be influenced by solvent and other factors.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the spatial proximity of atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. libretexts.org For cis-5-Hexyl-2-methyl-1,3-dioxane, cross-peaks will be observed between the protons on adjacent carbons, such as between the C4/C6 protons and the C5 proton, and between the C5 proton and the protons of the attached hexyl group. This confirms the connectivity of the molecule. libretexts.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for confirming the cis stereochemistry. In the expected chair conformation with both substituents equatorial, a NOESY cross-peak would be observed between the equatorial methyl protons at C2 and the equatorial proton at C5. Conversely, the absence of a strong NOE between the methyl protons and the axial protons at C4 and C6 would further support the assigned conformation. researchgate.networdpress.com

X-ray Diffraction (XRD) for Solid-State Structural and Conformational Analysis

While NMR provides detailed information about the structure in solution, X-ray diffraction (XRD) offers the definitive structure in the solid state. If a suitable single crystal of cis-5-Hexyl-2-methyl-1,3-dioxane can be obtained, XRD analysis can precisely determine bond lengths, bond angles, and torsional angles. core.ac.uk This would provide unequivocal proof of the cis configuration and the chair conformation of the 1,3-dioxane ring. The solid-state structure can then be compared with the solution-state conformation determined by NMR to assess any conformational changes between the two phases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. In the context of cis-5-Hexyl-2-methyl-1,3-dioxane, GC-MS is primarily used for two purposes:

Purity Assessment: GC separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern for each component, which acts as a molecular fingerprint. This allows for the identification of any impurities present in a sample of cis-5-Hexyl-2-methyl-1,3-dioxane. nih.govysi.com

Isomer Ratio Determination: The cis and trans isomers of 5-Hexyl-2-methyl-1,3-dioxane will likely have slightly different retention times on a GC column. By analyzing a mixture of the isomers, the relative peak areas in the chromatogram can be used to determine the ratio of the two isomers. thermofisher.comnih.gov The mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers.

The mass spectrum of cis-5-Hexyl-2-methyl-1,3-dioxane would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the dioxane ring and the hexyl side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For cis-5-Hexyl-2-methyl-1,3-dioxane, the IR spectrum would show characteristic absorptions for:

C-H stretching: Aliphatic C-H stretching vibrations from the hexyl group, methyl group, and the dioxane ring will appear in the region of 2850-3000 cm⁻¹.

C-O stretching: The most characteristic feature for a 1,3-dioxane is the strong C-O-C stretching vibrations of the acetal (B89532) group, which typically appear in the 1000-1200 cm⁻¹ region. docbrown.infochemicalbook.com The exact positions and number of these bands can be sensitive to the conformation of the ring.

C-H bending: Various C-H bending and deformation vibrations will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. docbrown.infonist.gov

While IR is less definitive than NMR for stereochemical determination, subtle differences in the fingerprint region of the IR spectra of the cis and trans isomers may be observable and can provide conformational insights. acs.org

Chemical Reactivity and Reaction Mechanisms Involving Cis 5 Hexyl 2 Methyl 1,3 Dioxane

Acid-Catalyzed Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring of cis-5-Hexyl-2-methyl-1,3-dioxane is susceptible to acid-catalyzed reactions, which primarily involve the cleavage of the acetal (B89532) functionality. The presence of two oxygen atoms in the ring makes it labile to acidic conditions, particularly those involving Brønsted or Lewis acids. thieme-connect.de

Ring Opening Reactions and Mechanistic Pathways

Under acidic conditions, the 1,3-dioxane ring can undergo a ring-opening reaction. The generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes begins with the protonation of one of the oxygen atoms in the ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by a nucleophile, such as water, leading to the opening of the ring and the formation of the corresponding 1,3-diol and the aldehyde or ketone from which the dioxane was derived. researchgate.netugent.be

In the case of cis-5-Hexyl-2-methyl-1,3-dioxane, the reaction with water in the presence of an acid catalyst would yield 2-hexyl-1,3-propanediol and acetaldehyde (B116499). The reaction proceeds through the formation of an oxocarbenium ion intermediate. thieme-connect.de The stereochemistry of the substituents on the ring can influence the rate and regioselectivity of the ring opening. researchgate.net

Reductive ring opening of 1,3-dioxane acetals is also a significant reaction pathway. The use of various reducing agents in the presence of a Lewis acid can lead to the regioselective cleavage of the acetal ring to afford protected diols. For instance, the reaction of 1,3-dioxanes with reagents like diisobutylaluminium hydride (DIBALH) can result in the formation of a primary alcohol by cleavage of one of the C-O bonds. researchgate.net The regioselectivity of this opening is often influenced by the nature of the substituents and the reaction conditions. researchgate.netugent.be

Hydrolysis Pathways and Kinetics

The hydrolysis of 1,3-dioxanes is a reversible reaction that is catalyzed by acid. tandfonline.comtandfonline.com The kinetics of hydrolysis for substituted 1,3-dioxanes have been studied, and the rate of hydrolysis is dependent on several factors, including pH, temperature, and the nature of the substituents on the dioxane ring. tandfonline.comlookchem.com

For instance, studies on the hydrolysis of 2-propyl-1,3-dioxane (B8799542) have shown that the reaction is endothermic, and the concentration of the resulting 1,3-propanediol (B51772) increases with temperature. tandfonline.com The hydrolysis of 2-(substituted phenyl)-1,3-dioxanes has been shown to be catalyzed by hydronium ions. lookchem.com

The general rules for the hydrolysis of cyclic acetals indicate that ketone-derived 1,3-dioxanes hydrolyze faster than aldehyde-derived 1,3-dioxanes. thieme-connect.de Since cis-5-Hexyl-2-methyl-1,3-dioxane is derived from an aldehyde (acetaldehyde), its hydrolysis rate would be comparable to other aldehyde-derived dioxanes. Substitution at the 5-position of the ring, as in the case of the hexyl group, can also influence the rate of hydrolysis. thieme-connect.de

The following table summarizes the general trends in the acid-catalyzed hydrolysis of 1,3-dioxanes:

| Factor | Influence on Hydrolysis Rate |

| pH | Increases with decreasing pH (higher acidity) |

| Temperature | Increases with increasing temperature |

| Substituent at C2 | Ketone-derived > Aldehyde-derived |

| Substitution at C5 | Can deactivate the acetal towards hydrolysis |

Base-Catalyzed Reactivity and Transformations

In contrast to their lability in acidic media, 1,3-dioxanes are generally stable under basic conditions. thieme-connect.deorganic-chemistry.org This stability makes the 1,3-dioxane group a useful protecting group for 1,3-diols and carbonyl compounds in syntheses that involve basic reagents. organic-chemistry.orgwikipedia.org

The stability of the 1,3-dioxane ring to bases is due to the nature of the acetal linkage. The C-O bonds of the acetal are not susceptible to cleavage by nucleophilic attack under basic conditions, as the leaving group would be a highly unstable alkoxide ion. Therefore, cis-5-Hexyl-2-methyl-1,3-dioxane is expected to be unreactive towards common bases such as sodium hydroxide (B78521) or triethylamine. organic-chemistry.org

However, it is important to note that under very strong basic conditions, such as with the use of organometallic bases like n-butyllithium, some transformations can occur, although these are not common for simple alkyl-substituted 1,3-dioxanes. researchgate.net

Oxidation and Reduction Chemistry of the Dioxane Moiety and Substituents

The 1,3-dioxane ring and its substituents can undergo oxidation and reduction reactions under specific conditions.

Oxidation:

1,3-Dioxanes are generally stable to mild oxidizing agents. organic-chemistry.org However, stronger oxidizing agents can lead to the cleavage of the acetal. For example, oxidation can result in the formation of a lactone or other cleavage products. organic-chemistry.org The oxidation of 1,3-dioxane itself has been studied and is known to favor the formation of cyclic ethers and hydroxyl radicals. researchgate.net The presence of the hexyl and methyl substituents in cis-5-Hexyl-2-methyl-1,3-dioxane may influence the site and outcome of the oxidation reaction.

Reduction:

As mentioned in the context of acid-catalyzed reactions, reductive ring opening of 1,3-dioxanes is a synthetically useful transformation. researchgate.net This is typically achieved using a combination of a reducing agent and a Lewis acid. Common reducing agents used for this purpose include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBALH). researchgate.net These reactions lead to the formation of protected 1,3-diols.

The following table provides a summary of the general oxidation and reduction reactivity of 1,3-dioxanes:

| Reaction Type | Reagents | General Outcome |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Cleavage to form lactones or other products |

| Reduction | LiAlH4, DIBALH with a Lewis acid | Reductive ring opening to form protected 1,3-diols |

Electrophilic and Nucleophilic Substitution Reactions

The 1,3-dioxane ring can participate in both electrophilic and nucleophilic substitution reactions, typically at positions other than the oxygen-bearing carbons unless ring opening is involved.

Electrophilic Substitution:

Electrophilic substitution can occur at the carbon atoms of the ring, particularly at the C5 position. The reactivity towards electrophiles can be influenced by the substituents present on the ring. enu.kz

Nucleophilic Substitution:

Nucleophilic substitution reactions are more common at the C4 and C6 positions, especially if a suitable leaving group is present. thieme-connect.de For example, 4-acetoxy-1,3-dioxanes are common precursors for nucleophilic substitution reactions, where the acetate (B1210297) group is eliminated by a Lewis acid to generate an oxocarbenium intermediate that can be trapped by a nucleophile. thieme-connect.denih.gov

In the context of cis-5-Hexyl-2-methyl-1,3-dioxane, direct nucleophilic substitution on the ring is unlikely without prior functionalization. The hexyl group at the C5 position would primarily exert a steric influence on any reactions occurring at the ring.

Influence of Solvent on Reaction Kinetics, Selectivity, and Mechanism

The choice of solvent can have a significant impact on the kinetics, selectivity, and mechanism of reactions involving 1,3-dioxanes.

In acid-catalyzed hydrolysis , the polarity of the solvent can influence the stability of the charged intermediates, thereby affecting the reaction rate. Water is a direct participant in hydrolysis, but the use of co-solvents like dioxane or tetrahydrofuran (B95107) is common. thieme-connect.de

For ring-opening reactions , the solvent can affect the regioselectivity of the attack of the nucleophile on the intermediate carbocation. researchgate.net

In polymerization reactions of related cyclic acetals like 1,3-dioxolane, the solvent has been shown to influence both the kinetics and the composition of the resulting polymer. rsc.org While cis-5-Hexyl-2-methyl-1,3-dioxane is not a monomer in the same sense, this highlights the general importance of the solvent in reactions involving cyclic acetals.

The use of "green" or bio-based solvents is also an area of active research for reactions involving related compounds like 1,3-dioxolanes, with studies showing that these solvents can be effective reaction media. rsc.orgrsc.org

The table below summarizes the general influence of solvents on reactions of 1,3-dioxanes:

| Reaction Type | Solvent Influence |

| Acid-Catalyzed Hydrolysis | Polarity affects the stability of intermediates and reaction rate. |

| Ring Opening Reactions | Can influence regioselectivity. |

| Polymerization (of related acetals) | Affects kinetics and product composition. |

Computational Chemistry and Theoretical Modeling of Cis 5 Hexyl 2 Methyl 1,3 Dioxane

Ab Initio Molecular Orbital Theory Calculations for Conformational and Electronic Structure

Ab initio molecular orbital theory provides a foundational, first-principles approach to understanding the electronic structure and conformational energetics of molecules without reliance on empirical parameters.

Selection and Application of Basis Sets and Levels of Theory (e.g., RHF/6-31G(d))

In the computational analysis of 1,3-dioxane (B1201747) systems, the Restricted Hartree-Fock (RHF) method coupled with Pople-style basis sets, such as 6-31G(d), is a common starting point for geometry optimizations and energy calculations. The 6-31G basis set offers a split-valence description of atomic orbitals, providing flexibility for electron distribution, while the addition of a (d) polarization function is crucial for accurately describing the geometry and energetics of cyclic ethers.

Quantum-chemical studies on related 5-alkyl-1,3-dioxanes have successfully employed the RHF/6-31G(d) level of theory to explore their potential energy surfaces. researchgate.net This level of theory is adept at identifying stationary points, including the low-energy chair conformers and higher-energy twist forms, which are critical for understanding the conformational landscape of cis-5-Hexyl-2-methyl-1,3-dioxane. For instance, in the case of the cis-isomer, the primary equilibrium of interest is between the chair conformation with an equatorial methyl group and an axial hexyl group (eMe-aHex) and the chair conformation with an axial methyl group and an equatorial hexyl group (aMe-eHex).

Prediction of Energy Differences, Conformational Enthalpies, Entropies, and Free Energies (ΔE, ΔH°, ΔS°, ΔG°)

A key outcome of ab initio calculations is the determination of the relative energies of different conformers. These calculations can predict the electronic energy difference (ΔE), and through frequency calculations, the conformational enthalpies (ΔH°), entropies (ΔS°), and ultimately the Gibbs free energies (ΔG°).

Below is a representative data table illustrating the kind of energy parameters that are calculated for the inversion of the 1,3-dioxane ring in related compounds.

| Parameter | 5-ethyl-1,3-dioxane (kcal/mol) | 5-tert-butyl-1,3-dioxane (kcal/mol) |

| ΔE (Ca ↔ Ce) | 0.82 | 1.10 |

| ΔH° (Ca ↔ Ce) | 0.85 | 1.15 |

| ΔG° (Ca ↔ Ce) | 0.82 | 1.40 |

| This table is generated based on the types of data presented for 5-alkyl-1,3-dioxanes in related research to illustrate the computational outputs. researchgate.net |

Density Functional Theory (DFT) Studies of Structure, Conformation, and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational chemists, offering a balance of accuracy and computational cost. It is particularly well-suited for studying larger molecules like cis-5-Hexyl-2-methyl-1,3-dioxane.

Comprehensive Exploration of Conformational Landscapes and Energy Minima

DFT methods, such as those employing the B3LYP hybrid functional, are used to perform a more thorough exploration of the conformational landscape. These methods often provide more accurate energy differences between conformers compared to RHF. For substituted 1,3-dioxanes, DFT calculations can refine the geometries of various conformers, including the chair, twist, and boat forms, and provide a detailed potential energy surface. researchgate.net In the case of cis-5-Hexyl-2-methyl-1,3-dioxane, DFT would be instrumental in accurately determining the preferred conformation by calculating the energies of the diequatorial-like and axial-equatorial chair forms, as well as various twist conformations. researchgate.net

The conformational preference in 5-substituted 1,3-dioxanes is a balance of steric interactions. While a hexyl group is larger than a methyl group, the energetic penalty for placing it in an axial position must be weighed against the interactions of the axial methyl group in the alternative conformation.

Transition State Analysis and Elucidation of Reaction Pathways

Understanding the pathways of conformational change is crucial. DFT calculations are highly effective for locating the transition state structures that connect different conformers. For the chair-to-chair interconversion of the 1,3-dioxane ring, the pathway typically involves higher-energy twist and boat intermediates. By calculating the energies of these transition states, the energy barriers for conformational isomerization can be determined. researchgate.net This analysis provides a kinetic perspective on the flexibility of the cis-5-Hexyl-2-methyl-1,3-dioxane molecule.

Modeling of Solvent Effects using Continuum and Explicit Solvation Models (e.g., Cluster Models)

The conformation and reactivity of a molecule can be significantly influenced by its environment. Computational models can account for solvent effects in two primary ways: continuum models and explicit solvation models.

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how a solvent might stabilize or destabilize different conformers.

Explicit Solvation Models (Cluster Models): In this approach, a small number of solvent molecules are explicitly included in the calculation, forming a "cluster" around the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For cis-5-Hexyl-2-methyl-1,3-dioxane, a cluster model could be used to study its interaction with protic or aprotic solvents, which could influence its conformational equilibrium. Research on other 1,3-dioxane derivatives has utilized cluster models to estimate potential barriers to interconversion in different solvents.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of cis-5-Hexyl-2-methyl-1,3-dioxane. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles governing the conformational behavior of substituted 1,3-dioxanes are well-established and can be applied to understand its likely dynamics. epa.govresearchgate.netthieme-connect.de

The 1,3-dioxane ring, much like cyclohexane (B81311), predominantly adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.de For cis-5-Hexyl-2-methyl-1,3-dioxane, the "cis" configuration indicates that the hexyl group at the C5 position and the methyl group at the C2 position are on the same side of the ring. In its most stable chair conformation, it is expected that the bulky hexyl group at C5 would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. epa.govresearchgate.net The methyl group at C2 would also favor the equatorial position. acs.org

MD simulations would allow for the exploration of the conformational landscape of the molecule over time. This includes observing transitions between different chair and twist-boat conformations. epa.govresearchgate.net A quantum-chemical study on 5-alkyl-1,3-dioxanes revealed pathways for the isomerization between equatorial and axial chair conformers, with calculable potential energy barriers. epa.govresearchgate.net For cis-5-Hexyl-2-methyl-1,3-dioxane, MD simulations could elucidate the energy barriers for ring inversion and the flexibility of the hexyl chain.

Intermolecular interactions are another critical aspect that can be investigated using MD. In a simulated environment, one could study how molecules of cis-5-Hexyl-2-methyl-1,3-dioxane interact with each other or with solvent molecules. For instance, a study on 1,4-dioxane (B91453) in a phospholipid membrane model, although a different isomer, demonstrated how MD can reveal the high density of dioxane molecules near specific functional groups and their influence on the surrounding structures. nih.gov Similarly, for cis-5-Hexyl-2-methyl-1,3-dioxane, simulations could predict its aggregation behavior and partitioning in different environments.

The following table outlines the expected conformational preferences and potential dynamic events that could be studied for cis-5-Hexyl-2-methyl-1,3-dioxane using molecular dynamics.

| Feature | Expected Behavior | Information from MD |

| Ring Conformation | Predominantly chair-like | Population of chair, twist-boat, and other conformers |

| Substituent Position | Hexyl and methyl groups prefer equatorial positions | Dihedral angle distributions confirming substituent orientation |

| Ring Inversion | Possible, with an associated energy barrier | Rate and pathway of chair-to-chair interconversion |

| Hexyl Chain Flexibility | Rotations around C-C bonds | Conformational states of the alkyl chain |

| Intermolecular Interactions | van der Waals forces, dipole-dipole interactions | Radial distribution functions showing molecular packing |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govumass.edu These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide accurate predictions of these shifts. nih.gov For cis-5-Hexyl-2-methyl-1,3-dioxane, the predicted chemical shifts would be influenced by the electronegativity of the oxygen atoms in the dioxane ring and the stereochemical arrangement of the substituents.

Studies on 1,3-dioxanes have shown that the chemical shifts of protons and carbons at different positions in the ring are distinct. rsc.orgdocbrown.infodocbrown.info For example, the protons at C2 are typically downfield compared to those at C4/C6 and C5. The axial and equatorial protons at the same carbon also exhibit different chemical shifts. In all 1,3-dioxanes in a chair conformation, the equatorial C(5)–H bond is observed to be weaker and longer than the axial C(5)–H bond. rsc.org The presence of the hexyl and methyl groups would further modify these values, and computational predictions can help in the precise assignment of each resonance.

Below is a table of anticipated ¹H and ¹³C NMR chemical shifts for the core 1,3-dioxane ring of cis-5-Hexyl-2-methyl-1,3-dioxane, based on general data for substituted 1,3-dioxanes.

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H | C2 (axial/equatorial) | ~4.5 - 5.0 | - |

| H | C4/C6 (axial/equatorial) | ~3.5 - 4.2 | - |

| H | C5 (axial/equatorial) | ~1.5 - 2.0 | - |

| C | C2 | - | ~95 - 105 |

| C | C4/C6 | - | ~65 - 75 |

| C | C5 | - | ~25 - 35 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. The IR spectrum of 1,3-dioxane is characterized by C-H stretching and bending vibrations, as well as prominent C-O stretching bands. docbrown.infonist.gov The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a complex pattern of vibrations that is unique to the molecule. docbrown.info

For cis-5-Hexyl-2-methyl-1,3-dioxane, DFT calculations would predict the vibrational modes associated with the dioxane ring, the hexyl group, and the methyl group. These calculations can aid in the assignment of experimental IR bands. For instance, the characteristic C-O stretching vibrations in cyclic ethers are typically observed in the 1140-1070 cm⁻¹ range. docbrown.info Computational spectroscopy can be particularly useful in distinguishing between different conformers or isomers, as their vibrational spectra would exhibit subtle differences. umass.edu

The following table summarizes key IR absorption bands that would be expected for cis-5-Hexyl-2-methyl-1,3-dioxane, which could be precisely calculated using computational methods.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 |

| C-O Stretch | Cyclic Ether | 1070 - 1140 |

| C-H Bend | Methylene (B1212753)/Methyl | 1365 - 1480 |

Applications of Cis 5 Hexyl 2 Methyl 1,3 Dioxane and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Utility as Protecting Groups for Carbonyl Compounds and 1,3-Diols in Multi-Step Organic Synthesis

One of the most fundamental and widespread applications of the 1,3-dioxane (B1201747) framework is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This strategy is crucial in multi-step syntheses where specific functional groups must be masked to prevent them from reacting under certain conditions. wikipedia.org The formation of a 1,3-dioxane derivative, such as cis-5-Hexyl-2-methyl-1,3-dioxane, effectively protects the constituent carbonyl and 1,3-diol functionalities.

The protection is typically achieved through an acid-catalyzed reaction. wikipedia.org For example, a carbonyl compound reacts with a 1,3-diol, or an aldehyde/ketone reacts with a molecule containing a 1,3-diol moiety, to form the cyclic acetal (B89532). organic-chemistry.org A key advantage of 1,3-dioxanes is their stability under a wide range of non-acidic conditions, including those involving basic, oxidative, or reductive reagents. thieme-connect.de This robustness allows for extensive chemical modifications on other parts of the molecule without affecting the protected groups. thieme-connect.dedocumentsdelivered.com

Deprotection, or the removal of the 1,3-dioxane group to restore the original carbonyl and diol, is efficiently accomplished under acidic conditions, often through hydrolysis in the presence of aqueous acid or by transacetalization in a solvent like acetone. wikipedia.orgorganic-chemistry.org The specific conditions for protection and deprotection can be tailored, offering chemists precise control over the synthetic route.

Table 1: Representative Conditions for Acetalization and Deprotection

| Transformation | Reagents & Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Protection | 1,3-Propanediol (B51772), p-Toluenesulfonic acid (cat.), Toluene (B28343), reflux (Dean-Stark) | Carbonyl Compound | 1,3-Dioxane | organic-chemistry.org |

| Protection | 1,3-Bis(trimethylsiloxy)propane, Iodine (cat.), Aprotic solvent | Carbonyl Compound | 1,3-Dioxane | organic-chemistry.org |

| Deprotection | Aqueous HCl, THF | 1,3-Dioxane | Carbonyl & Diol | wikipedia.org |

| Deprotection | Cerium(III) triflate (cat.), Wet nitromethane (B149229) | 1,3-Dioxane | Carbonyl & Diol | organic-chemistry.org |

Role as Intermediates in the Synthesis of Complex Organic Molecules

Beyond their role as simple protecting groups, 1,3-dioxane derivatives are valuable intermediates and structural scaffolds in the synthesis of complex and biologically active molecules. clockss.org The inherent stability of the dioxane ring allows it to be carried through multiple synthetic steps, acting as a core component onto which further complexity is built. thieme-connect.dedocumentsdelivered.com

Several natural products contain the 1,3-dioxane structural unit, making its derivatives crucial intermediates in their total synthesis. thieme-connect.de For instance, the structure of potent natural products like theopederin A and thromboxane (B8750289) A2 incorporates this heterocyclic system. thieme-connect.de Furthermore, substituted 1,3-dioxane-4,6-diones serve as attractive intermediates for synthesizing bioactive compounds such as xanthendiones and dispirohydroquinolines. clockss.org

Research has also demonstrated the in-situ generation of 1,3-dioxan-5-one (B8718524) derivatives, which are then directly used in subsequent reactions like the Claisen-Schmidt condensation to produce bischalcones, showcasing their utility as reactive intermediates. researchgate.net The ability to perform reactions on substituents attached to the dioxane ring while the ring itself remains intact is a testament to its utility as a synthetic intermediate. documentsdelivered.com For example, a carbonyl group at the C5 position of a 1,3-dioxane can be reduced or participate in Wittig and Grignard reactions without disrupting the dioxane fragment. documentsdelivered.com

Involvement in Ring-Opening Polymerization (ROP) for Functional Polymer Synthesis

The strained cyclic structure of certain 1,3-dioxane derivatives makes them suitable monomers for Ring-Opening Polymerization (ROP), a powerful technique for synthesizing functional polymers with controlled architectures. rsc.org This method allows for the creation of advanced materials with tailored properties, including polyesters and polyacetals.

A notable application is the in-situ polymerization of 1,3-dioxane (DOX) to form a solid polymer electrolyte for high-voltage lithium-metal batteries. rsc.org The resulting poly(DOX) electrolyte exhibits superior oxidation stability (above 4.7 V) compared to its five-membered ring counterpart, poly(1,3-dioxolane), due to the structural difference of the six-membered ring. rsc.org This highlights how the specific monomer structure directly influences the functional properties of the final polymer.

The stereochemistry of the monomer, such as the cis configuration in cis-5-Hexyl-2-methyl-1,3-dioxane, can significantly influence the stereochemistry and properties of the resulting polymer. Achieving stereocontrol during ROP is a key objective in polymer synthesis, as it allows for the creation of stereoregular polymers with highly ordered structures and unique properties. While specific studies on the stereoselective polymerization of cis-5-Hexyl-2-methyl-1,3-dioxane are not prevalent, research on related substituted dioxanes demonstrates the challenges and opportunities. For example, the controlled polymerization of certain phenyl-substituted 1,4-dioxane-2,5-diones is possible, but epimerization can occur with some stereoisomers, indicating that maintaining stereochemical integrity is highly dependent on the monomer structure and reaction conditions. researchgate.net The rational design of catalysts is a primary strategy employed to control the stereochemical outcome of the polymerization. researchgate.net

To further tailor polymer properties, 1,3-dioxane and its derivatives can be copolymerized with other cyclic monomers. This approach combines the characteristics of different monomers to generate copolymers with a desired balance of properties, such as mechanical strength, thermal stability, and biodegradability. Cationic copolymerization of 1,3-dioxane with tetrahydrofuran (B95107) has been shown to produce copolymers containing both ether and hydrolytically unstable acetal bonds. Similarly, the copolymerization of 1,3,5-trioxane (B122180) with 1,3-dioxepane (B1593757) has been studied extensively, providing insights into the kinetics and mechanisms of polyacetal formation. acs.orgresearchgate.net These studies are fundamental to designing complex polymer architectures.

Table 2: Examples of Copolymerization Involving Dioxanes and Related Monomers

| Monomer 1 | Monomer 2 | Polymer Type | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Dioxane (D) | Tetrahydrofuran (T) | Polyether-Polyacetal | Formation of copolymers with both ether and acetal linkages confirmed by NMR and hydrolysis studies. |

By carefully selecting catalysts, initiators, and reaction conditions, chemists can influence molecular weight, molecular weight distribution, and copolymer composition. As seen in the case of poly(DOX) electrolytes, modifying the monomer ring from a five-membered to a six-membered structure drastically improves the oxidative stability of the polymer. rsc.org Furthermore, the prolonged alkyl chain in poly(DOX) weakens its solvating ability, leading to a high Li⁺ transference number (0.75) and a robust solid-electrolyte interphase, which are critical properties for battery performance. rsc.org These findings demonstrate a clear link between monomer design, polymerization control, and the functional properties of the resulting material.

Potential in Catalytic Applications (e.g., as chiral auxiliaries, ligands, or scaffolds)

The defined three-dimensional structure of chiral molecules like cis-5-Hexyl-2-methyl-1,3-dioxane makes them attractive candidates for use in asymmetric catalysis. In this field, a small amount of a chiral molecule is used to control the stereochemical outcome of a chemical reaction, producing a large amount of an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgthieme-connect.com After the reaction, the auxiliary is removed for potential reuse. sigmaaldrich.comyoutube.com Given its rigid, chair-like conformation and defined stereocenters, the cis-5-Hexyl-2-methyl-1,3-dioxane scaffold has the potential to act as a chiral auxiliary. The fixed orientation of its substituents could effectively shield one face of a reactive center on an attached substrate, forcing a reagent to attack from the opposite, less-hindered face.

Furthermore, derivatives of chiral 1,3-dioxanes could be designed to function as chiral ligands that coordinate to a metal center. The resulting chiral metal complex could then catalyze a variety of asymmetric transformations. The stereochemistry of the dioxane ligand would create a chiral environment around the metal, influencing the stereochemical course of the catalyzed reaction. Research on conformationally restricted 1,3-dioxanes has shown that their specific stereochemistry is critical for high-affinity and selective binding to biological receptors, demonstrating that these scaffolds can effectively control molecular interactions in a precise, three-dimensional manner. nih.gov This principle is directly applicable to the design of highly selective catalysts and ligands.

Research on cis-5-Hexyl-2-methyl-1,3-dioxane in Lignin (B12514952) Conversion Currently Undocumented

Extensive research into the applications of cis-5-Hexyl-2-methyl-1,3-dioxane and its derivatives has revealed a significant gap in the scientific literature regarding its role in renewable resources and biofuel chemistry, specifically through lignin conversion pathways. Despite a thorough review of current studies on lignin valorization, there is no documented evidence to suggest that cis-5-Hexyl-2-methyl-1,3-dioxane is a target compound, a known byproduct, or a subject of research in this field.

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is considered a promising feedstock for the production of renewable fuels and chemicals. mdpi.combohrium.commdpi.com The primary strategies for lignin conversion involve depolymerization through various thermochemical and catalytic routes to break it down into smaller, more valuable molecules. bohrium.comresearchgate.net These processes typically yield a complex mixture of phenolic and aromatic compounds, the composition of which depends on the lignin source and the conversion method employed. nih.govrsc.org

Commonly studied pathways in lignin conversion include:

Reductive Catalytic Fractionation (RCF): This "lignin-first" approach aims to depolymerize lignin while preserving the carbohydrate portion of the biomass. It typically yields phenolic monomers and oligomers. mdpi.com

Pyrolysis: This method involves heating the lignin in the absence of oxygen to produce a bio-oil, which is a complex mixture of hundreds of compounds. mdpi.com

Hydrodeoxygenation (HDO): This process removes oxygen from the lignin-derived compounds to produce hydrocarbons suitable for use as fuel. mdpi.com

While the formation of various cyclic ethers and other oxygenates is known to occur during biomass processing, the specific compound cis-5-Hexyl-2-methyl-1,3-dioxane has not been identified as a product or a research focus in the context of lignin conversion. Searches for the synthesis of this compound or similar long-chain alkyl dioxanes from any biomass source have also failed to establish a connection to biofuel production from lignin.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the role of cis-5-Hexyl-2-methyl-1,3-dioxane in lignin conversion pathways as requested, due to the absence of such information in the current body of scientific literature. Further research would be required to determine if this compound has any potential applications in the field of renewable resources and biofuel chemistry derived from lignin.

Future Research Directions and Emerging Trends in Cis 5 Hexyl 2 Methyl 1,3 Dioxane Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The primary challenge and a key area for future research in the synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane lies in achieving high stereoselectivity. While the 1,3-dioxane (B1201747) ring can be formed through the reaction of an aldehyde or ketone with a 1,3-diol, controlling the stereochemistry, particularly at the C2 and C5 positions, requires sophisticated synthetic strategies. wikipedia.org

Future work will likely focus on the following methodologies: